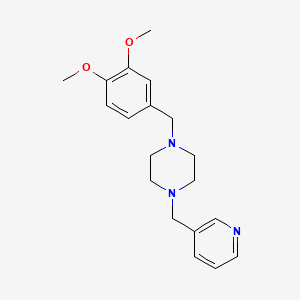
1-(4-isopropylbenzoyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-isopropylbenzoyl)indoline, also known as Isopropylphenidate (IPH), is a synthetic compound that belongs to the phenidate family. It is a potent psychostimulant that has gained a lot of attention in scientific research for its potential therapeutic uses. IPH is a structural analog of methylphenidate (MPH), a commonly prescribed medication for attention deficit hyperactivity disorder (ADHD). However, IPH has a distinct chemical structure that sets it apart from MPH, making it a unique compound with its own set of properties.
Mécanisme D'action
IPH acts as a dopamine and norepinephrine reuptake inhibitor, similar to MPH. It increases the levels of these neurotransmitters in the brain, leading to increased arousal, attention, and motivation. However, IPH has a higher affinity for the norepinephrine transporter than the dopamine transporter, which may account for its unique effects on cognitive function.
Biochemical and Physiological Effects
IPH has been shown to increase locomotor activity and reduce impulsivity in animal models. In humans, IPH has been reported to improve attention, working memory, and cognitive flexibility. However, the effects of IPH on mood and anxiety are less clear, and further research is needed to fully understand its physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
IPH has several advantages for laboratory experiments, including its high potency and selectivity for the dopamine and norepinephrine transporters. It is also relatively easy to synthesize and has a long half-life, making it suitable for long-term studies. However, IPH has some limitations, including its potential for abuse and its lack of selectivity for other neurotransmitter systems.
Orientations Futures
There are several future directions for research on IPH. One area of interest is the development of new analogs with improved selectivity and potency. Another area of research is the investigation of IPH's potential therapeutic uses in the treatment of psychiatric conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of IPH and its mechanisms of action.
Méthodes De Synthèse
IPH can be synthesized through a multi-step process that involves the reaction of 4-isopropylbenzoyl chloride with indoline. The resulting product is then purified using chromatography techniques to obtain a pure form of IPH. The synthesis of IPH has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
IPH has been the subject of numerous scientific studies, primarily in the field of neuroscience. It has been investigated for its potential therapeutic uses in the treatment of ADHD, depression, and other psychiatric conditions. IPH has also been studied for its effects on cognitive function, memory, and learning.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(4-propan-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13(2)14-7-9-16(10-8-14)18(20)19-12-11-15-5-3-4-6-17(15)19/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBPVKSISLOHDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indol-1-yl[4-(propan-2-yl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)





![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)




![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)
![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)